Cas no 2229282-00-0 (1-1-(4-bromophenyl)cyclopropyl-2,2-dimethylcyclopropan-1-amine)

1-1-(4-bromophenyl)cyclopropyl-2,2-dimethylcyclopropan-1-amine 化学的及び物理的性質
名前と識別子
-
- 1-1-(4-bromophenyl)cyclopropyl-2,2-dimethylcyclopropan-1-amine
- 1-[1-(4-bromophenyl)cyclopropyl]-2,2-dimethylcyclopropan-1-amine
- EN300-1916532
- 2229282-00-0
-
- インチ: 1S/C14H18BrN/c1-12(2)9-14(12,16)13(7-8-13)10-3-5-11(15)6-4-10/h3-6H,7-9,16H2,1-2H3
- InChIKey: GYWGDSNXMKKSKC-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)C1(CC1)C1(CC1(C)C)N
計算された属性
- 精确分子量: 279.06226g/mol
- 同位素质量: 279.06226g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 300
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.4
- トポロジー分子極性表面積: 26Ų
1-1-(4-bromophenyl)cyclopropyl-2,2-dimethylcyclopropan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1916532-0.1g |
1-[1-(4-bromophenyl)cyclopropyl]-2,2-dimethylcyclopropan-1-amine |
2229282-00-0 | 0.1g |
$1521.0 | 2023-09-17 | ||
Enamine | EN300-1916532-10.0g |
1-[1-(4-bromophenyl)cyclopropyl]-2,2-dimethylcyclopropan-1-amine |
2229282-00-0 | 10g |
$7435.0 | 2023-05-31 | ||
Enamine | EN300-1916532-5g |
1-[1-(4-bromophenyl)cyclopropyl]-2,2-dimethylcyclopropan-1-amine |
2229282-00-0 | 5g |
$5014.0 | 2023-09-17 | ||
Enamine | EN300-1916532-0.5g |
1-[1-(4-bromophenyl)cyclopropyl]-2,2-dimethylcyclopropan-1-amine |
2229282-00-0 | 0.5g |
$1660.0 | 2023-09-17 | ||
Enamine | EN300-1916532-0.05g |
1-[1-(4-bromophenyl)cyclopropyl]-2,2-dimethylcyclopropan-1-amine |
2229282-00-0 | 0.05g |
$1452.0 | 2023-09-17 | ||
Enamine | EN300-1916532-0.25g |
1-[1-(4-bromophenyl)cyclopropyl]-2,2-dimethylcyclopropan-1-amine |
2229282-00-0 | 0.25g |
$1591.0 | 2023-09-17 | ||
Enamine | EN300-1916532-1.0g |
1-[1-(4-bromophenyl)cyclopropyl]-2,2-dimethylcyclopropan-1-amine |
2229282-00-0 | 1g |
$1729.0 | 2023-05-31 | ||
Enamine | EN300-1916532-2.5g |
1-[1-(4-bromophenyl)cyclopropyl]-2,2-dimethylcyclopropan-1-amine |
2229282-00-0 | 2.5g |
$3389.0 | 2023-09-17 | ||
Enamine | EN300-1916532-5.0g |
1-[1-(4-bromophenyl)cyclopropyl]-2,2-dimethylcyclopropan-1-amine |
2229282-00-0 | 5g |
$5014.0 | 2023-05-31 | ||
Enamine | EN300-1916532-1g |
1-[1-(4-bromophenyl)cyclopropyl]-2,2-dimethylcyclopropan-1-amine |
2229282-00-0 | 1g |
$1729.0 | 2023-09-17 |
1-1-(4-bromophenyl)cyclopropyl-2,2-dimethylcyclopropan-1-amine 関連文献
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
1-1-(4-bromophenyl)cyclopropyl-2,2-dimethylcyclopropan-1-amineに関する追加情報
1-1-(4-Bromophenyl)cyclopropyl-2,2-dimethylcyclopropan-1-amine (CAS No. 2229282-00-0): A Comprehensive Overview
The compound 1-1-(4-bromophenyl)cyclopropyl-2,2-dimethylcyclopropan-1-amine (CAS No. 2229282-00-0) is a complex organic molecule with a unique structure that has garnered attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of cyclopropylamines, which are known for their stability and reactivity due to the strained cyclopropane ring. The molecule consists of a cyclopropane ring substituted with a 4-bromophenyl group and a dimethylamino group, making it a versatile building block for various chemical reactions and applications.
Recent studies have highlighted the potential of 1-1-(4-bromophenyl)cyclopropyl-2,2-dimethylcyclopropan-1-amine in drug discovery. Its structure allows for easy functionalization, enabling researchers to explore its role as a precursor in the synthesis of bioactive compounds. For instance, the bromine atom in the 4-bromophenyl group can serve as a reactive site for nucleophilic substitution reactions, facilitating the incorporation of diverse substituents that may enhance pharmacokinetic properties or target specific biological pathways.
The synthesis of 1-1-(4-bromophenyl)cyclopropyl-2,2-dimethylcyclopropan-1-amine typically involves multi-step organic reactions. One common approach is the alkylation of amines with bromoarenes, followed by cyclization to form the cyclopropane ring. This method ensures high yields and excellent stereocontrol, which are critical for producing enantiomerically pure compounds. The dimethylamino group adds bulk to the molecule, enhancing its lipophilicity and potentially improving its ability to cross biological membranes.
In terms of applications, 1-1-(4-bromophenyl)cyclopropyl-2,2-dimethylcyclopropan-1-amine has shown promise in medicinal chemistry as a scaffold for designing inhibitors of enzyme targets. For example, researchers have explored its use in developing kinase inhibitors by appending bioisosteric groups that mimic natural substrates. Additionally, its stability under physiological conditions makes it a suitable candidate for in vivo studies.
From an environmental standpoint, understanding the degradation pathways of 1-(4-bromophenyl)cyclopropylamine derivatives is crucial for assessing their ecological impact. Recent research has focused on photodegradation mechanisms under UV light, revealing that the bromine substituent plays a significant role in determining the compound's persistence in aquatic environments. This knowledge is essential for developing sustainable synthetic strategies and minimizing environmental risks.
In conclusion, 1-(4-bromophenyl)cyclopropylamine derivatives, including CAS No. 2229282-00-0, represent an exciting area of research with broad implications across chemistry and biology. Their unique structural features and reactivity make them valuable tools for advancing drug discovery and materials science. As ongoing studies continue to uncover new applications and mechanisms, this compound will undoubtedly remain at the forefront of scientific innovation.
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